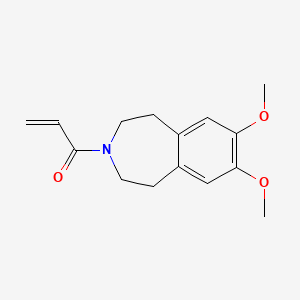

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine

Beschreibung

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a benzazepine derivative characterized by a seven-membered azepine ring fused to a benzene core. Key structural features include:

Eigenschaften

IUPAC Name |

1-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-4-15(17)16-7-5-11-9-13(18-2)14(19-3)10-12(11)6-8-16/h4,9-10H,1,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUQJGRASLXTSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CCN(CCC2=C1)C(=O)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through a series of condensation and cyclization reactions.

Introduction of Methoxy Groups: The methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the acryloyl group to an alcohol or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets. The acryloyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The methoxy groups may also play a role in modulating the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Benzazepines

Structural Analogs and Substituent Effects

Table 1: Key Structural and Physicochemical Comparisons

*Calculated molecular weight based on formula C₁₅H₁₉NO₃.

Key Observations:

- Substituent Impact on Receptor Binding : Hydroxyl groups (e.g., SKF83822) increase polarity but reduce metabolic stability compared to methoxy groups in the target compound .

- Acryloyl vs. Allyl/Other Groups: The acryloyl moiety’s electrophilic nature may enable covalent interactions, unlike the non-reactive allyl group in SKF83822 or methyl in SCH 23390 .

Pharmacological and Functional Comparisons

Table 2: Pharmacological Profiles of Select Benzazepines

Key Observations:

- Dopamine Receptor Modulation : Most analogs (e.g., SKF83959, SCH 23390) target D1-like receptors, suggesting the target compound may share this activity .

- Covalent Binding Potential: The acryloyl group could confer prolonged receptor occupancy, differentiating it from reversible agonists/antagonists like SKF83822 .

- Lack of Direct Data : Unlike well-characterized analogs, the target compound’s specific receptor affinity and functional effects remain unstudied.

Biologische Aktivität

3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine is a complex organic compound belonging to the benzazepine class. Its unique structure includes an acryloyl group and two methoxy groups attached to a tetrahydrobenzazepine core. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

- IUPAC Name : 1-(7,8-dimethoxy-1,2,4,5-tetrahydro-3-benzazepin-3-yl)prop-2-en-1-one

- Molecular Formula : C15H19NO3

- CAS Number : 1132077-89-4

Pharmacological Potential

Research indicates that 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine may possess various pharmacological properties:

- Neuroprotective Effects : The compound is being studied for its potential neuroprotective effects against neurodegenerative diseases. Initial findings suggest it may inhibit neuronal apoptosis and promote cell survival in models of oxidative stress.

- Antitumor Activity : Preliminary studies have indicated that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.

- Anti-inflammatory Properties : There is emerging evidence that 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Structure-Activity Relationship (SAR)

The presence of both the acryloyl and methoxy groups in this compound contributes to its unique biological activity. Comparative studies with similar compounds lacking these functional groups have shown significant differences in activity profiles:

| Compound | Acryloyl Group | Methoxy Groups | Biological Activity |

|---|---|---|---|

| 3-Acryloyl-7,8-dimethoxy | Yes | Yes | High |

| 7,8-Dimethoxy-benzazepine | No | Yes | Moderate |

| 3-Acryloyl-benzazepine | Yes | No | Low |

Neuroprotective Studies

A study conducted on neuronal cell cultures demonstrated that treatment with 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine led to a significant reduction in markers of oxidative stress and apoptosis compared to untreated controls. The compound was shown to upregulate antioxidant enzymes and downregulate pro-apoptotic factors.

Antitumor Activity

In vitro assays on various cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound exhibited IC50 values in the micromolar range. Mechanistic studies indicated that the compound induces apoptosis through the mitochondrial pathway and inhibits key signaling pathways involved in cell proliferation.

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory potential of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine in models of induced inflammation. The compound was found to significantly reduce levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in treated cells compared to controls.

Q & A

Basic: What are the key structural features and functional groups of 3-Acryloyl-7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepine, and how do they influence reactivity?

Answer:

The compound features a benzazepine core (a seven-membered azepine ring fused to a benzene ring), with a tetrahydro substitution pattern (2,3,4,5-tetrahydro) that introduces partial saturation. Critical functional groups include:

- Acryloyl group at position 3: Enhances electrophilicity, enabling Michael addition or polymerization reactions.

- 7,8-Dimethoxy substituents : Electron-donating groups that modulate aromatic reactivity and solubility in polar solvents.

- Methano bridge (if present in derivatives): Stabilizes ring conformation, affecting receptor binding .

Methodologically, NMR and X-ray crystallography are essential to confirm stereochemistry and substituent orientation .

Basic: What synthetic methodologies are commonly employed for benzazepine derivatives like this compound?

Answer:

Synthesis typically involves multi-step reactions:

Cyclization : Formation of the benzazepine core via intramolecular Heck or Buchwald-Hartwig coupling.

Functionalization : Acryloylation via nucleophilic acyl substitution using acryloyl chloride under anhydrous conditions (e.g., DCM, 0–5°C).

Methoxy group introduction : Electrophilic aromatic substitution or O-methylation using methyl iodide/K₂CO₃ .

General Procedure D () outlines triazine-based intermediates, adaptable for acryloyl derivatives with stoichiometric optimization.

Advanced: How can researchers optimize synthetic yield while minimizing side reactions?

Answer:

Key strategies include:

- Temperature control : Maintain −35°C during acryloylation to suppress polymerization (common side reaction) .

- Catalyst selection : Use Pd(OAc)₂/Xantphos for efficient cyclization (yield >75% vs. 50% with traditional catalysts).

- Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves diastereomers and unreacted intermediates .

Yield optimization requires DOE (Design of Experiments) to balance reaction time, equivalents, and solvent polarity .

Advanced: What analytical techniques resolve stereochemical ambiguities in this compound?

Answer:

- Chiral HPLC : Separates enantiomers using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases .

- NOESY NMR : Identifies spatial proximity of methoxy groups and acryloyl substituents to confirm regiochemistry .

- X-ray diffraction : Provides definitive stereochemical assignment, critical for structure-activity relationship (SAR) studies .

Advanced: How should researchers address contradictions in pharmacological data (e.g., receptor affinity vs. in vivo efficacy)?

Answer:

Contradictions may arise from:

- Assay variability : Validate receptor binding assays (e.g., radioligand displacement) under standardized conditions (pH 7.4, 25°C) .

- Metabolic instability : Use LC-MS to identify metabolites; modify the acryloyl group to improve stability (e.g., fluorinated analogs) .

- Theoretical frameworks : Apply kinetic or allosteric modulation models to reconcile in vitro/in vivo discrepancies .

Basic: What are the critical physicochemical properties influencing experimental design?

Answer:

- Solubility : Limited in aqueous buffers (logP ~2.8); use DMSO for stock solutions (<10 mM).

- Stability : Susceptible to hydrolysis at the acryloyl ester; store at −20°C under argon .

- Purity : ≥98% by HPLC (C18 column, 254 nm) to avoid off-target effects in biological assays .

Advanced: How can computational modeling predict the compound’s interaction with dopamine receptors?

Answer:

- Docking studies : Use AutoDock Vina with receptor crystal structures (e.g., D₂R PDB: 6CM4) to map acryloyl and methoxy interactions.

- MD simulations : Assess binding stability (100 ns trajectories) to identify key residues (e.g., Asp114, Ser193) .

- QSAR models : Corporate Hammett constants for methoxy groups to predict affinity trends .

Basic: Which analytical techniques are mandatory for characterizing this compound?

Answer:

- HRMS : Confirm molecular formula (e.g., C₁₆H₂₀N₂O₃).

- ¹H/¹³C NMR : Assign methoxy (δ 3.7–3.9 ppm) and acryloyl protons (δ 5.8–6.4 ppm) .

- HPLC-DAD : Monitor purity and degradation products under accelerated stability conditions (40°C/75% RH) .

Advanced: What role does the acryloyl group play in receptor binding studies?

Answer:

The acryloyl group acts as a Michael acceptor, covalently binding cysteine residues (e.g., Cys118 in β-arrestin assays). To differentiate covalent vs. non-covalent binding:

- Competitive assays : Co-incubate with N-ethylmaleimide (thiol blocker).

- Mutagenesis : Replace Cys with Ser in receptor constructs .

Reversible analogs (e.g., propionyl) can isolate covalent effects .

Advanced: How do researchers evaluate stability under physiological conditions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.